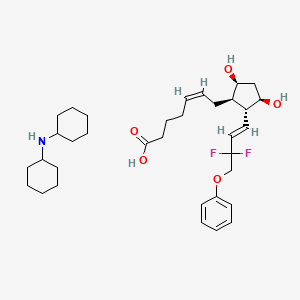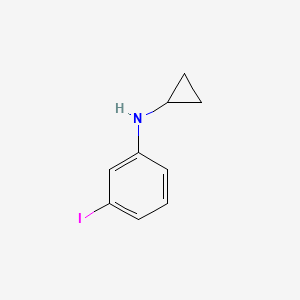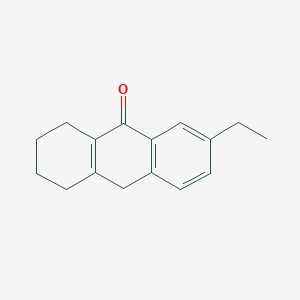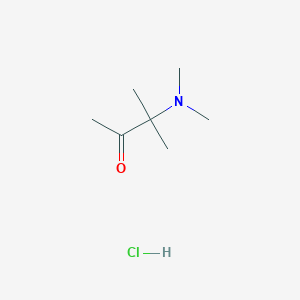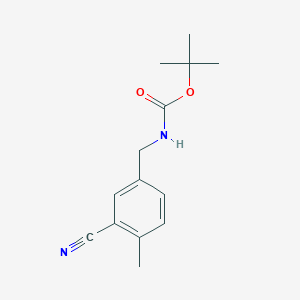
tert-Butyl 3-cyano-4-methylbenzylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-cyano-4-methylbenzylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. The presence of the tert-butyl group in the compound provides steric hindrance, which can influence its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyano-4-methylbenzylcarbamate typically involves the reaction of 3-cyano-4-methylbenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety by minimizing the handling of hazardous reagents .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl 3-cyano-4-methylbenzylcarbamate can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: The cyano group in the compound can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
- Oxidation of the methyl group can yield alcohols or ketones.
- Reduction of the cyano group forms primary amines.
- Substitution reactions can lead to various derivatives depending on the nucleophile used .
科学的研究の応用
Chemistry: tert-Butyl 3-cyano-4-methylbenzylcarbamate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. Its structure allows it to interact with specific enzymes, making it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in drug development. Its ability to inhibit certain enzymes makes it a candidate for the development of therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its stability and reactivity make it suitable for use in various industrial processes .
作用機序
The mechanism of action of tert-butyl 3-cyano-4-methylbenzylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the enzyme’s catalytic activity, affecting various biochemical pathways. The presence of the tert-butyl group provides steric hindrance, which can enhance the selectivity of the compound for its target .
類似化合物との比較
- tert-Butyl 4-ethynylphenylcarbamate
- tert-Butyl 4-methoxyphenylcarbamate
- tert-Butyl 4-methylphenylcarbamate
Comparison: tert-Butyl 3-cyano-4-methylbenzylcarbamate is unique due to the presence of the cyano group, which imparts distinct reactivity and properties. Compared to similar compounds, it has a higher potential for participating in nucleophilic substitution and reduction reactions. The cyano group also enhances its ability to interact with specific enzymes, making it a valuable tool in biochemical research .
特性
分子式 |
C14H18N2O2 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC名 |
tert-butyl N-[(3-cyano-4-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H18N2O2/c1-10-5-6-11(7-12(10)8-15)9-16-13(17)18-14(2,3)4/h5-7H,9H2,1-4H3,(H,16,17) |
InChIキー |
LBTKTGLIGCJRFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


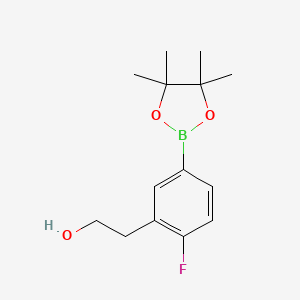
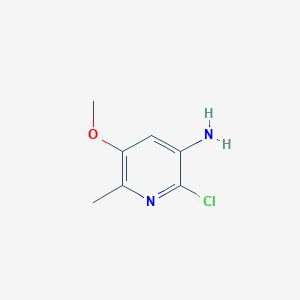

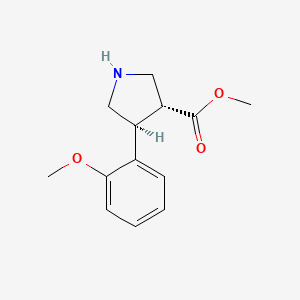
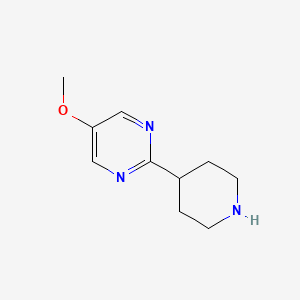
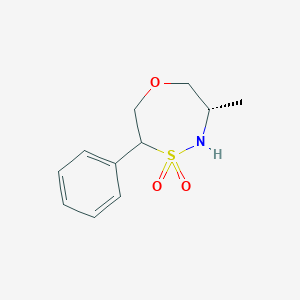
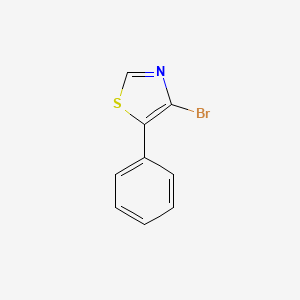
![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)
